molecular formula C11H15NO4 B14376445 Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate CAS No. 90055-05-3

Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate

Katalognummer: B14376445
CAS-Nummer: 90055-05-3
Molekulargewicht: 225.24 g/mol
InChI-Schlüssel: XVHVVWDKOMHLOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate is an organic compound with the molecular formula C11H15NO4. It is a specialty chemical used in various scientific research and industrial applications. The compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and an ester functional group, which is derived from acetic acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate typically involves the reaction of 3-hydroxypyridine with 3-bromopropyl acetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl {3-[(pyridin-2-yl)oxy]propoxy}acetate
  • Methyl {3-[(pyridin-4-yl)oxy]propoxy}acetate
  • Ethyl {3-[(pyridin-3-yl)oxy]propoxy}acetate

Uniqueness

Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This distinct structure allows for selective binding and modulation of specific pathways, making it a valuable compound in research and industrial applications.

Eigenschaften

CAS-Nummer

90055-05-3

Molekularformel

C11H15NO4

Molekulargewicht

225.24 g/mol

IUPAC-Name

methyl 2-(3-pyridin-3-yloxypropoxy)acetate

InChI

InChI=1S/C11H15NO4/c1-14-11(13)9-15-6-3-7-16-10-4-2-5-12-8-10/h2,4-5,8H,3,6-7,9H2,1H3

InChI-Schlüssel

XVHVVWDKOMHLOP-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)COCCCOC1=CN=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.